N-ethyl-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide

Description

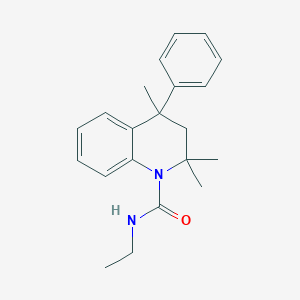

N-ethyl-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide is a quinoline derivative characterized by a carboxamide group at position 1, an ethyl group at position N, three methyl groups (at positions 2, 2, and 4), and a phenyl substituent at position 2.

Properties

Molecular Formula |

C21H26N2O |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-ethyl-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide |

InChI |

InChI=1S/C21H26N2O/c1-5-22-19(24)23-18-14-10-9-13-17(18)21(4,15-20(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3,(H,22,24) |

InChI Key |

GARCBDAMSUFBSP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ETHYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of Substituents: The ethyl, methyl, and phenyl groups can be introduced through various alkylation and arylation reactions. For example, Friedel-Crafts alkylation and acylation reactions can be used to attach the phenyl group.

Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-ETHYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ETHYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

Key Observations

Carboxamide Position: The target compound’s carboxamide at position 1 is distinct from the majority of analogs in the evidence, which feature carboxamides at positions 3 or 2. For example, linomide and tasquinimod (3-carboxamides) exhibit antiangiogenic activity linked to their 4-hydroxy-2-oxo groups .

Substituent Effects: Hydroxy/Oxo Groups: Analogs like linomide and ’s compound include 4-hydroxy and 2-oxo groups, which are critical for antiangiogenic activity . The absence of these groups in the target compound may reduce such activity but could improve chemical stability. Methyl/Ethyl Groups: The target’s 2,2,4-trimethyl and N-ethyl groups likely enhance lipophilicity and steric hindrance compared to analogs like N-(3-chlorophenyl)-1-ethyl-3-carboxamide (). This could influence membrane permeability or metabolic clearance. Aromatic Substituents: The 4-phenyl group in the target resembles the phenylpropyl group in ’s compound, which may contribute to π-π interactions in target binding.

Pharmacological Implications: Linomide’s antiangiogenic effects are mediated via cytostatic action on endothelial cells and inhibition of chemotactic migration . The target compound’s lack of hydroxy/oxo groups suggests divergent mechanisms, though its methyl/ethyl substituents might favor kinase inhibition or receptor modulation. Tasquinimod’s trifluoromethylphenyl group () enhances binding specificity and pharmacokinetics . The target’s phenyl group may similarly improve target engagement but with distinct electronic properties.

Biological Activity

N-ethyl-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide is a synthetic organic compound belonging to the class of tetrahydroquinolines. Its complex structure and potential biological activities have garnered attention in medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | GARCBDAMSUFBSP-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets. Research indicates that it may modulate enzyme activity or receptor interactions, which can lead to various biological effects such as:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cancer cell growth.

- Induction of Apoptosis : It may trigger programmed cell death in certain cancer cell lines.

Anticancer Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, this compound has been evaluated for its efficacy against various cancer cell lines.

A comparative study demonstrated that the compound exhibited an IC50 value indicating effective inhibition of cell proliferation in vitro:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Ethyl-2,2,4-trimethyl-4-phenyl... | HeLa | 12.5 |

| N-Ethyl derivative (similar structure) | HCT116 | 10.0 |

| Standard Chemotherapeutic Agent | A375 | 5.0 |

These findings suggest that while the compound shows promise, it may not be as potent as established chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial properties. Studies have shown that certain analogs exhibit effective inhibition against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound could be a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

A notable research study explored the synthesis and biological evaluation of several quinoline derivatives including this compound. The study highlighted:

- Synthesis : The compound was synthesized through multi-step organic reactions involving Pictet-Spengler reaction followed by alkylation and acylation processes.

- Biological Evaluation : The synthesized compounds were tested for their cytotoxicity against various cancer cell lines and showed promising results in inhibiting cell growth.

- Selectivity : The study indicated that modifications to the substituents on the quinoline core could enhance selectivity towards specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.